Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16012151
InChI: InChI=1S/C16H13NO2S2/c1-19-15(18)12-7-3-2-6-11(12)10-20-16-17-13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C16H13NO2S2
Molecular Weight: 315.4 g/mol

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate

CAS No.:

Cat. No.: VC16012151

Molecular Formula: C16H13NO2S2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate -

Specification

Molecular Formula C16H13NO2S2
Molecular Weight 315.4 g/mol
IUPAC Name methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate
Standard InChI InChI=1S/C16H13NO2S2/c1-19-15(18)12-7-3-2-6-11(12)10-20-16-17-13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3
Standard InChI Key UXTPKEUCLKKRGC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1CSC2=NC3=CC=CC=C3S2

Introduction

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate is a compound belonging to the class of benzothiazole derivatives. These heterocyclic compounds contain sulfur and nitrogen atoms and are notable for their applications in medicinal chemistry, material science, and biological research. The compound has been investigated for its role as an inhibitor of protein tyrosine phosphatase 1B, a target in antidiabetic drug discovery, and has shown promise in anti-inflammatory and antimicrobial studies.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. The primary route includes the reaction of 2-mercaptobenzothiazole with a suitable alkyl halide, such as benzyl chloride, in the presence of a base like sodium hydroxide. The reaction is usually conducted under reflux conditions in solvents such as ethanol or methanol to ensure complete conversion of reactants.

Biological Activities

Applications

  • Medicinal Chemistry: Its role in inhibiting protein tyrosine phosphatase 1B makes it a potential candidate for antidiabetic drug development.

  • Material Science: The compound's properties make it suitable for applications in material science, though specific uses are not detailed in available literature.

Research Findings

Property/ActivityDescription
Chemical StructureBenzothiazole linked to benzoate via thioether bridge.
Synthesis MethodNucleophilic substitution reaction involving 2-mercaptobenzothiazole and benzyl chloride.
Biological ActivityInhibitor of protein tyrosine phosphatase 1B; potential anti-inflammatory and antimicrobial activities .
ApplicationsAntidiabetic drug development, material science.

Future Directions

Future research should focus on exploring the compound's efficacy in clinical settings for diabetes management and investigating its potential in material science applications. Additionally, expanding its synthesis to larger scales using continuous flow reactors could enhance efficiency and yield.

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